2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indol-3-yl moiety at position 3. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 3-fluorophenyl group.
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-2-26-19(16-11-22-17-9-4-3-8-15(16)17)24-25-20(26)28-12-18(27)23-14-7-5-6-13(21)10-14/h3-11,22H,2,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMKDDSPMWSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide (commonly referred to as the triazole-thio derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a triazole ring, known for its pharmacological properties, with an indole moiety that enhances its biological profile. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Chemical Structure
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown activity against various cancer cell lines. In a study evaluating related triazole compounds, certain derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 | 6.2 |
| Triazole B | T47D | 27.3 |
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles possess antibacterial and antifungal activities comparable to standard antibiotics . The specific compound under review has not been extensively tested for antimicrobial activity; however, its structural similarities suggest potential efficacy.
Antioxidant Properties
The antioxidant capabilities of indole and triazole derivatives have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage and diseases related to oxidative stress . The target compound's structure suggests it may exhibit similar antioxidant effects.
The biological activity of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in cell proliferation and survival pathways.
- Interaction with Receptors : The indole moiety may facilitate interaction with serotonin receptors or other biological targets.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A recent case study involving related triazole compounds demonstrated their effectiveness in inhibiting tumor growth in animal models. The study reported a significant reduction in tumor size when treated with a triazole derivative similar to the compound of interest .
Comparison with Similar Compounds
Key Observations:
Triazole-5 Substituent: Pyridinyl groups (e.g., VUAA1, OLC15) confer Orco agonist/antagonist activity, likely via interactions with receptor aromatic residues .
Bulky substituents (e.g., 4-butylphenyl in OLC15) correlate with antagonist activity, suggesting steric hindrance modulates receptor activation .
Synthesis and Physicochemical Properties :
- Allyl-substituted triazoles (e.g., Compound 6a) exhibit lower melting points (161–184°C) compared to ethyl-substituted analogues, indicating reduced crystallinity .
- The target compound’s indole moiety may reduce aqueous solubility, necessitating formulation adjustments (e.g., DMSO stocks, as used for VUAA1) .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Sodium acetate enhances cyclization efficiency .
- Solvent Impact : Ethanol improves yield compared to DMF due to reduced side reactions .
- Reaction Time : Prolonged reflux (6–8 hours) for complete thioether formation .
How is the structural integrity of the compound confirmed post-synthesis?
Basic Research Focus
Structural validation relies on spectroscopic and chromatographic methods:
- NMR :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (indole, fluorophenyl) .
- ¹³C NMR : Signals at ~170 ppm validate the acetamide carbonyl group .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 487.6 confirms molecular weight .
- HPLC : Purity >98% with retention time matching reference standards .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antifungal vs. anticancer efficacy) may arise from:
- Structural Analogues : Subtle substitutions (e.g., ethyl vs. allyl groups) alter target binding .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
Q. Methodological Approach :
- Dose-Response Curves : Compare EC₅₀ values across standardized assays .
- Molecular Docking : Simulate interactions with enzymes (e.g., CYP450) to identify binding site conflicts .
What advanced strategies are used to study its mechanism of action?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorogenic substrates .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .
- Protein Binding Studies : Surface plasmon resonance (SPR) to quantify affinity for receptors (e.g., GPCRs) .
Q. Key Findings :
- The indole moiety enhances DNA intercalation, while the fluorophenyl group stabilizes hydrophobic enzyme interactions .
How does structural modification impact pharmacological properties?
Q. Advanced Research Focus
- Thioether Replacement : Substituting sulfur with oxygen reduces cytotoxicity but improves solubility .
- Fluorophenyl Position : Meta-substitution (3-fluorophenyl) increases metabolic stability compared to ortho-substituted analogs .
Q. SAR Table :
| Modification Site | Example Change | Impact on Activity | Source |
|---|---|---|---|
| Triazole Substituent | Ethyl → Allyl | Enhanced antifungal activity (MIC: 2 µg/mL → 0.5 µg/mL) | |
| Acetamide Chain | N-(3-fluorophenyl) → N-(4-methoxyphenyl) | Reduced cytotoxicity (IC₅₀: 10 µM → 50 µM) |
What analytical methods address purity challenges during synthesis?
Q. Basic Research Focus
- TLC Monitoring : Use silica plates (hexane:ethyl acetate 3:1) to track reaction progress .
- HPLC-MS : Detect and quantify byproducts (e.g., unreacted thiol intermediates) .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
